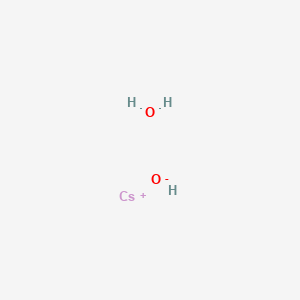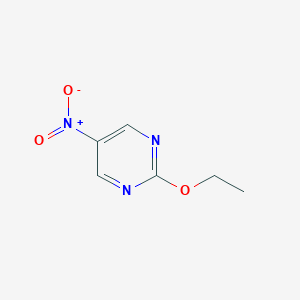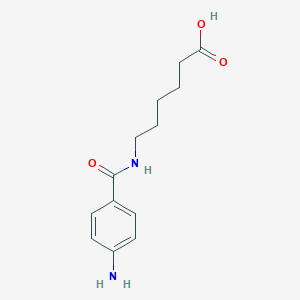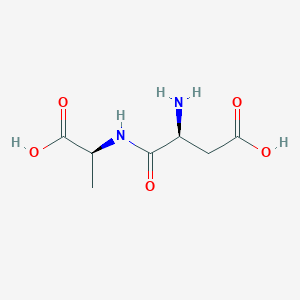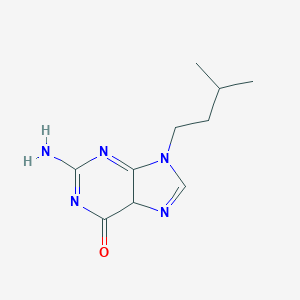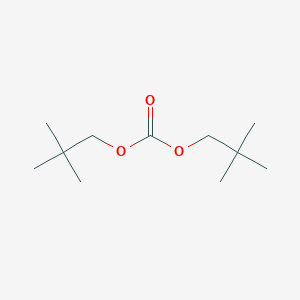
Carbonic acid dineopentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid dineopentyl ester, also known as CPNE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPNE is a derivative of carbonic acid and is synthesized through a multistep process.
Mecanismo De Acción
Carbonic acid dineopentyl ester acts as a reversible inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This inhibition leads to a decrease in the rate of the hydration of carbon dioxide and the dehydration of bicarbonate ion. The mechanism of action of Carbonic acid dineopentyl ester has been studied extensively using various techniques, including X-ray crystallography and molecular modeling.
Efectos Bioquímicos Y Fisiológicos
Carbonic acid dineopentyl ester has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by Carbonic acid dineopentyl ester leads to a decrease in the production of bicarbonate ion, which is an important buffer in the blood. This decrease in bicarbonate ion production can lead to metabolic acidosis, a condition characterized by an increase in blood acidity. Additionally, Carbonic acid dineopentyl ester has been shown to have anti-inflammatory effects and has been used as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbonic acid dineopentyl ester has several advantages as a research tool, including its high solubility in organic solvents and its stability under various conditions. However, Carbonic acid dineopentyl ester has some limitations as well. Carbonic acid dineopentyl ester is a potent inhibitor of carbonic anhydrase, which can lead to off-target effects in experiments that involve this enzyme. Additionally, Carbonic acid dineopentyl ester has limited water solubility, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving Carbonic acid dineopentyl ester. One potential area of research is the development of Carbonic acid dineopentyl ester derivatives with improved solubility and selectivity for carbonic anhydrase isoforms. Another area of research is the use of Carbonic acid dineopentyl ester as a potential treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, Carbonic acid dineopentyl ester could be used as a probe for studying the role of carbonic anhydrase in various biological processes.
Métodos De Síntesis
Carbonic acid dineopentyl ester is synthesized through a multistep process that involves the reaction of neopentyl alcohol with phosgene. The resulting product is then reacted with sodium methoxide to form the corresponding methyl carbonate. The final step involves the reaction of the methyl carbonate with neopentyl alcohol in the presence of a catalyst to form Carbonic acid dineopentyl ester.
Aplicaciones Científicas De Investigación
Carbonic acid dineopentyl ester has potential applications in various fields of scientific research, including material science, organic chemistry, and biochemistry. Carbonic acid dineopentyl ester has been used as a solvent for the synthesis of various organic compounds and as a reagent for the preparation of polyurethane foams. In biochemistry, Carbonic acid dineopentyl ester has been used as a probe for studying the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Propiedades
Número CAS |
13183-14-7 |
|---|---|
Nombre del producto |
Carbonic acid dineopentyl ester |
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
bis(2,2-dimethylpropyl) carbonate |
InChI |
InChI=1S/C11H22O3/c1-10(2,3)7-13-9(12)14-8-11(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
VAHNUCFSRZLENO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OCC(C)(C)C |
SMILES canónico |
CC(C)(C)COC(=O)OCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



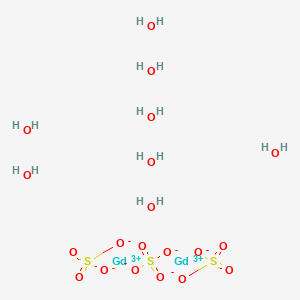
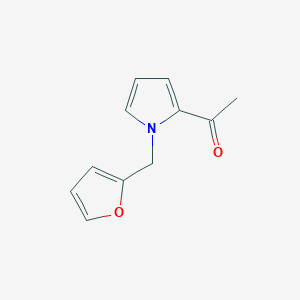
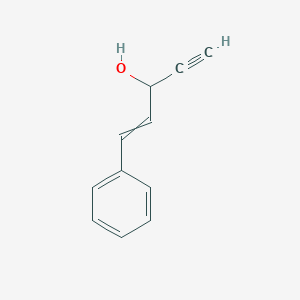
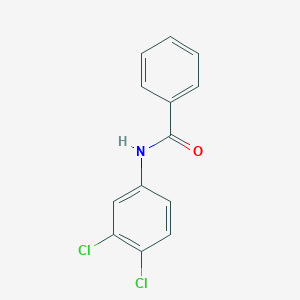
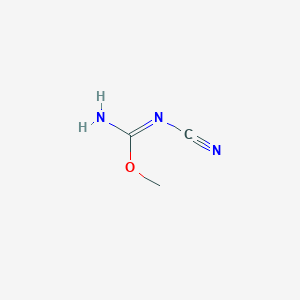
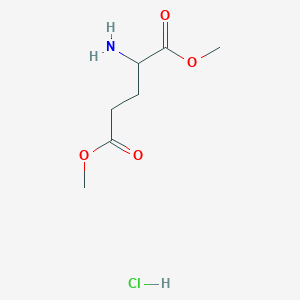
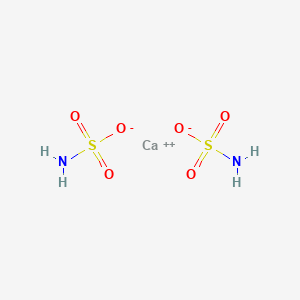
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
